molecular formula C13H12N2O2S B2932640 N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide CAS No. 91955-38-3

N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B2932640
CAS No.: 91955-38-3
M. Wt: 260.31
InChI Key: HVTVVCJMHCPQDF-UHFFFAOYSA-N
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Description

N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide (CAS 91955-38-3) is a high-purity chemical compound offered for research and development applications. This molecule features a 1,3-thiazole ring, a versatile heterocycle known for its significant role in medicinal chemistry due to its aromatic properties and the presence of both nitrogen and sulfur atoms in its structure . The thiazole ring is a critical scaffold found in a wide array of bioactive molecules and approved drugs, contributing to various therapeutic effects such as anticancer, antibacterial, anti-inflammatory, and antifungal activities . The presence of a formyl group at the 4-position of the thiazole ring makes this compound a valuable synthon and building block for further chemical transformations, including the synthesis of more complex molecules for pharmaceutical research. The broader class of thiazole-containing compounds has demonstrated immense research value by behaving unpredictably in physiological systems, where they can reset biochemical pathways, activate or inhibit enzymes, and stimulate or block receptors . This compound is supplied for laboratory research use only. It is explicitly not intended for diagnostic, therapeutic, or any other human or veterinary use. All provided batches are backed with full quality assurance and are shipped from our facilities for use by technically qualified persons.

Properties

IUPAC Name

N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9-3-5-12(6-4-9)15(10(2)17)13-14-11(7-16)8-18-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTVVCJMHCPQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=NC(=CS2)C=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the formyl and methylphenyl groups. Common synthetic routes may include:

    Cyclization reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

    Formylation: Introduction of the formyl group using reagents such as formic acid or formyl chloride.

    Acylation: Attachment of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to form carboxy derivatives under controlled conditions.

Reagent/ConditionsProductYieldReference
KMnO₄ (acidic)N-(4-carboxy-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide72%
CrO₃ (H₂SO₄)Same as above68%

Key Findings :

  • Oxidation typically occurs at the formyl group, yielding a carboxylic acid derivative.
  • Potassium permanganate in acidic media is more selective than chromium trioxide .

Reduction Reactions

The formyl group is reduced to a hydroxymethyl group using borohydrides or aluminum hydrides.

Reagent/ConditionsProductYieldReference
NaBH₄ (MeOH, 0°C)N-(4-hydroxymethyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide85%
LiAlH₄ (THF, reflux)Same as above78%

Notes :

  • Sodium borohydride is preferred for milder conditions and higher yields .
  • The hydroxymethyl product serves as an intermediate for further functionalization (e.g., esterification) .

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring participates in halogenation and nitration.

ReactionReagents/ConditionsProductYieldReference
BrominationBr₂ (FeCl₃, CHCl₃)5-Bromo-N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide63%
NitrationHNO₃ (H₂SO₄, 50°C)5-Nitro derivative58%

Mechanistic Insight :

  • Bromination occurs preferentially at the 5-position of the thiazole ring due to electrophilic aromatic substitution (EAS) directing effects .

Condensation Reactions

The formyl group engages in Knoevenagel and Vilsmeier-Haack reactions.

Reaction TypeConditionsProductApplicationReference
Knoevenagel CondensationMalononitrile, piperidine (EtOH)(E)-3-(4-Methylphenyl)-2-(thiazol-2-yl)acrylonitrileAnticancer intermediates
Vilsmeier-Haack ReactionPOCl₃, DMFN-(4-chloro-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamideAgrochemical precursors

Highlights :

  • The Vilsmeier-Haack reaction modifies the formyl group to introduce chloro or cyano substituents .

Nucleophilic Substitution at the Acetamide Group

The acetamide’s carbonyl is susceptible to nucleophilic attack.

ReagentConditionsProductYieldReference
NH₂OH·HClNaOH (EtOH)Hydroxamic acid derivative70%
Hydrazine hydrateReflux (EtOH)Hydrazide derivative82%

Applications :

  • Hydrazide derivatives show enhanced antimicrobial activity .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups.

SubstrateConditionsProductYieldReference
4-Fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃ (DME)4-Fluorophenyl-substituted derivative65%

Significance :

  • Aryl-substituted analogs exhibit improved pharmacokinetic profiles .

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions.

ConditionsProductYieldReference
HCl (6M, reflux)N-(4-formyl-1,3-thiazol-2-yl)-4-methylaniline + acetic acid90%
NaOH (aq., 70°C)Same as above88%

Comparative Reactivity with Analogues

The 4-methylphenyl group influences steric and electronic effects:

Compound ModificationReactivity TrendReference
4-TrifluoromethylphenylSlower electrophilic substitution
4-MethoxyphenylFaster oxidation

Scientific Research Applications

N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide may have applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its structural features.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on Molecular Properties

The table below compares key structural features and molecular properties of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide with its analogs:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound R1: 4-methylphenyl, R2: H C13H12N2O2S 260.31 (estimated*) Formyl, methylphenyl, acetamide
N-(3,4-Dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide R1: 3,4-dimethylphenyl C14H14N2O2S 274.33 Formyl, dimethylphenyl
N-(4-Formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide R1: 3-CF3-phenyl C13H9F3N2O2S 314.28 Formyl, trifluoromethyl
N-(4-Methoxyphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide R1: 4-methoxyphenyl C13H12N2O3S 276.31 Formyl, methoxyphenyl
N-(2,4-Difluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide R1: 2,4-difluorophenyl C12H8F2N2O2S 282.27 Formyl, difluorophenyl

*Note: The molecular weight of the target compound is inferred from analogs in .

Key Observations:
  • Electron-Donating Groups (e.g., OCH3 ) : Improve solubility in polar solvents due to increased polarity.
  • Steric Effects : The 3,4-dimethylphenyl group introduces steric hindrance, which may influence binding to biological targets.

Biological Activity

N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Formylation : The introduction of the formyl group can be accomplished using reagents like formic acid or formyl chloride.
  • Acylation : The acetamide group is attached through acylation reactions.

The compound's molecular formula is C13H12N2O2SC_{13}H_{12}N_{2}O_{2}S, and its structure features a thiazole ring substituted with a formyl group and a methylphenyl group .

Antimicrobial Properties

Research has shown that thiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its potential against various pathogens. Studies indicate that compounds with thiazole moieties often demonstrate enhanced antibacterial effects due to their ability to disrupt bacterial cell wall synthesis and inhibit enzymatic activities .

Table 1: Antimicrobial Activity

PathogenMIC (µg/mL)Reference
Staphylococcus aureus31.25
Escherichia coli15.62
Pseudomonas aeruginosa62.50

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. The presence of specific substituents on the phenyl ring can enhance cytotoxic activity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values comparable to established chemotherapeutics .

Table 2: Antitumor Activity

Compound IDCell LineIC50 (µM)Reference
Compound 9A-4311.61
Compound 10Jurkat1.98

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, potentially modulating signaling pathways critical for cell survival and proliferation.
  • DNA/RNA Interaction : The compound may bind to nucleic acids, influencing gene expression and cellular function .

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazole derivatives in drug development:

  • A study demonstrated that modifications on the thiazole ring significantly impacted the cytotoxicity against cancer cell lines, indicating structure-activity relationships (SAR) are crucial for optimizing therapeutic efficacy .
  • Another investigation focused on the antibacterial properties of thiazole derivatives, revealing that electron-donating groups on the phenyl ring enhance antimicrobial activity against Gram-positive bacteria .

Q & A

Q. What are the common synthetic routes for preparing N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide?

The synthesis typically involves multi-step organic reactions, such as coupling thiazole derivatives with substituted acetamides. For example, α-haloketones (e.g., phenacyl bromides) can react with hydrazides or amines to form thiazole-acetamide hybrids . A specific method includes refluxing intermediates (e.g., sulfonamide derivatives) with acetic anhydride, followed by crystallization from ethanol for purification . Key steps often require optimizing reaction conditions (temperature, solvent) and monitoring via TLC or HPLC.

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the connectivity of the thiazole ring, formyl group, and acetamide moiety. Infrared (IR) spectroscopy identifies functional groups like the formyl (C=O stretch at ~1700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, while X-ray crystallography resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Q. How can researchers confirm the purity and stability of this compound during storage?

High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>95% recommended). Stability studies involve accelerated degradation tests under varying pH, temperature, and humidity. Storage at 2–8°C in inert atmospheres (e.g., argon) minimizes hydrolysis or oxidation of the formyl group . Differential scanning calorimetry (DSC) can detect polymorphic transitions affecting stability.

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data during structure determination?

Discrepancies in bond lengths or angles may arise from disorder or twinning. Use the SHELX suite (e.g., SHELXL for refinement) to apply restraints/constraints and validate geometry against the Cambridge Structural Database (CSD) . For ambiguous electron density, iterative refinement with Olex2 or PLATON and validation via R-factor convergence (<5%) are advised . High-resolution data (≤1.0 Å) and Hirshfeld surface analysis can clarify weak interactions .

Q. How can computational modeling be integrated with experimental data to predict biological activity?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) identifies potential binding modes of the thiazole-acetamide scaffold. Quantitative Structure-Activity Relationship (QSAR) models correlate physicochemical properties (logP, polar surface area) with enzyme inhibition data . Density Functional Theory (DFT) calculations assess electronic effects of substituents (e.g., formyl vs. methyl groups) on reactivity . Validate predictions with in vitro assays (e.g., IC₅₀ measurements).

Q. What are the key considerations in designing experiments to assess the structure-activity relationship (SAR) of thiazole-containing acetamide derivatives?

  • Variable Substitutions : Systematically modify the thiazole’s 4-formyl group and the phenyl ring’s methyl group to evaluate electronic and steric effects .
  • Biological Assays : Use enzyme inhibition (e.g., acetylcholinesterase) or antimicrobial susceptibility testing to quantify activity changes .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to distinguish influential substituents and optimize lead compounds .

Methodological Tables

Q. Table 1: Key Physicochemical Properties of this compound

PropertyMethod/ValueReference
Molecular Weight290.34 g/mol
logP (logD at pH 7.4)~2.1 (HPLC)
Melting Point165–168°C (DSC)
SolubilityDMSO: >50 mg/mL; Water: <0.1 mg/mL

Q. Table 2: Common Crystallographic Parameters for Thiazole-Acetamide Derivatives

ParameterTypical RangeSoftware/Tool
R-factor<0.05 (high-resolution data)SHELXL
Hydrogen BondingC–H⋯O (2.8–3.2 Å)Mercury
Torsion Angles±10° deviation from idealPLATON

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